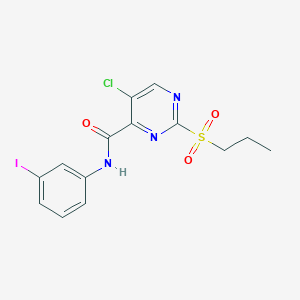
5-chloro-N-(3-iodophenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the halogen atoms or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the halogenated positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium iodide (NaI) for nucleophilic substitution or electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.
Scientific Research Applications
5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of other chemical compounds or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. This can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the iodine atom.
N-(3-Iodophenyl)-2-(propane-1-sulfonyl)pyrimidine-4-carboxamide: Lacks the chlorine atom.
5-Chloro-N-(3-iodophenyl)pyrimidine-4-carboxamide: Lacks the sulfonyl group.
Uniqueness
The presence of both chlorine and iodine atoms, along with the sulfonyl group, may confer unique chemical properties and biological activities to 5-CHLORO-N-(3-IODOPHENYL)-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-CARBOXAMIDE, making it distinct from its analogs.
Properties
Molecular Formula |
C14H13ClIN3O3S |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
5-chloro-N-(3-iodophenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClIN3O3S/c1-2-6-23(21,22)14-17-8-11(15)12(19-14)13(20)18-10-5-3-4-9(16)7-10/h3-5,7-8H,2,6H2,1H3,(H,18,20) |
InChI Key |
YJYFWFUXKFRJLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=CC=C2)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















